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Compound of Interest

Compound Name:
2-(3-Fluoro-5-nitrophenyl)acetic

acid

CAS No.: 1211529-88-2

Cat. No.: B1511187

Get Quote

In the landscape of modern medicinal chemistry, success is often dictated by the strategic

design of molecular building blocks. These are not mere reagents, but rather carefully crafted

starting points that embed latent potential for biological activity and favorable pharmacokinetic

properties. 2-(3-Fluoro-5-nitrophenyl)acetic acid is a prime example of such a strategic

asset. Its architecture, featuring a phenylacetic acid core functionalized with both a fluorine

atom and a nitro group, is not accidental. This guide provides an in-depth examination of this

compound, moving beyond its catalog data to explore its synthesis, inherent chemical

reactivity, and profound utility for researchers, scientists, and drug development professionals.

We will dissect how its specific arrangement of functional groups offers a powerful platform for

creating novel and complex molecular entities with therapeutic potential.

Core Molecular Profile and Physicochemical
Properties
2-(3-Fluoro-5-nitrophenyl)acetic acid is a substituted aromatic carboxylic acid. The strategic

placement of the electron-withdrawing fluoro and nitro groups on the phenyl ring significantly
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influences the molecule's reactivity and electronic properties, making it a valuable intermediate

in organic synthesis.[1]

Property Data Source

CAS Number 1211529-88-2 [1]

Molecular Formula C₈H₆FNO₄ [1][2]

Molecular Weight 199.14 g/mol [1][2]

IUPAC Name
2-(3-fluoro-5-nitrophenyl)acetic

acid

Appearance
White to light yellow crystalline

solid
[3][4]

SMILES
C1=C(C=C(C=C1[O-])F)CC(=

O)O
[2]

InChIKey
SEBFIXAFMCSCBL-

UHFFFAOYSA-N
[2]

Monoisotopic Mass 199.02809 Da [2]

Storage
Room temperature, dry

conditions
[1][4]

The Synthetic Rationale: A Conceptual Workflow
While multiple synthetic routes to substituted phenylacetic acids exist, a common and logical

approach involves the functionalization of a pre-existing aromatic core. The following workflow

illustrates a plausible, generalized strategy for obtaining 2-(3-Fluoro-5-nitrophenyl)acetic
acid. The choice of this pathway is dictated by the commercial availability of precursors and the

reliability of established organometallic cross-coupling reactions.

A key strategy for forming the crucial C(sp²)-C(sp³) bond is the Suzuki coupling reaction, which

has been successfully applied to similar substrates.[5] This method offers high functional group

tolerance and generally proceeds with good yields.
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(e.g., Negishi or Suzuki-type reaction)
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(e.g., TFA or HCl)
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2-(3-Fluoro-5-nitrophenyl)acetic acid
(Final Product)
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Caption: Conceptual workflow for the synthesis of 2-(3-Fluoro-5-nitrophenyl)acetic acid.

Applications in Drug Discovery and Medicinal
Chemistry
The true value of this molecule is realized in its application as a versatile building block for

creating more complex, biologically active compounds.[1] Its utility stems from the distinct and
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complementary reactivity of its three key functional components: the carboxylic acid, the nitro

group, and the fluorine atom.

Dual-Handle Synthetic Strategy
The carboxylic acid and the nitro group act as two independent synthetic "handles," allowing for

sequential or orthogonal chemical modifications.

Amide Coupling via Carboxylic Acid: The carboxylic acid is readily activated for amide bond

formation. This is a cornerstone reaction in medicinal chemistry, used to link the phenylacetic

acid core to other fragments, amines, or complex scaffolds.

Amine Generation from Nitro Reduction: The nitro group is a masked amine. It is stable to

many reaction conditions but can be selectively reduced (e.g., via catalytic hydrogenation

with Pd/C, or using reagents like iron powder in acetic acid) to an aniline derivative.[6][7] This

newly formed amine provides a nucleophilic site for a second wave of synthetic

transformations.

This dual functionality allows for the rapid generation of diverse chemical libraries from a single,

common core, as illustrated below.

Pathway 1: Amide Formation

Pathway 2: Nitro Reduction
2-(3-Fluoro-5-nitrophenyl)

acetic acid

Amide Coupling
(R-NH2, Coupling Agents)

Nitro Reduction
(e.g., H2, Pd/C)

Amide Product
(R-NH-C(=O)-CH2-Ar)

Amino Intermediate
(2-(3-fluoro-5-aminophenyl)acetic acid)

Further Functionalization
(e.g., Sulfonylation, Acylation)

Click to download full resolution via product page

Caption: Divergent synthetic pathways utilizing the molecule's functional handles.
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The Strategic Role of Fluorine in Drug Design
The inclusion of a fluorine atom is a deliberate, field-proven strategy in modern drug design.[8]

Its benefits are multifaceted:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a

metabolically labile C-H bond with a C-F bond can block sites of oxidative metabolism by

cytochrome P450 enzymes, thereby increasing the compound's half-life and bioavailability.[6]

Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable electrostatic

interactions (e.g., with backbone amides or charged residues) within a target protein's

binding pocket, potentially increasing potency.

Modulation of pKa: The electron-withdrawing nature of fluorine can influence the acidity of

nearby functional groups, which can be critical for optimizing a drug's solubility and

membrane permeability.

¹⁹F-NMR Screening: Fluorine's unique NMR properties (100% natural abundance, high

sensitivity) make it an excellent probe for fragment-based drug discovery (FBDD).[9]

Fluorinated fragments like this one can be used in ¹⁹F-NMR screening assays to detect

binding to a protein target, providing a powerful method for hit identification.[9]

Given these advantages, this building block is particularly valuable for designing inhibitors

targeting enzymes or receptors in therapeutic areas such as oncology, inflammation, and

infectious diseases.[1][4][6]

Experimental Protocols and Handling
Protocol: Amide Coupling
This protocol describes a standard procedure for coupling the carboxylic acid with a primary

amine using HATU, a common and efficient coupling reagent.

Objective: To synthesize an N-alkyl-2-(3-fluoro-5-nitrophenyl)acetamide.

Materials:

2-(3-Fluoro-5-nitrophenyl)acetic acid
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Primary amine of choice (R-NH₂) (1.1 equivalents)

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) (1.2 equivalents)

DIPEA (N,N-Diisopropylethylamine) (2.5 equivalents)

Anhydrous DMF (N,N-Dimethylformamide)

Ethyl acetate, Brine, Sodium sulfate

Procedure:

Dissolve 2-(3-fluoro-5-nitrophenyl)acetic acid (1.0 eq) in anhydrous DMF in a round-

bottom flask under a nitrogen atmosphere.

Add the primary amine (1.1 eq), followed by HATU (1.2 eq).

Cool the mixture to 0 °C in an ice bath.

Add DIPEA (2.5 eq) dropwise to the stirred solution.

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress

by TLC or LC-MS.

Upon completion, quench the reaction by adding water.

Extract the product into ethyl acetate (3x volumes).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

Concentrate the solvent under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield the desired

amide.

Self-Validation Insight: The progress of the reaction can be easily monitored by LC-MS, looking

for the disappearance of the starting carboxylic acid mass and the appearance of the expected
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product mass. The purity of the final compound should be confirmed by ¹H NMR and LC-MS.

Safety and Handling
While specific GHS data for this exact isomer is not aggregated, data from closely related

isomers provides a strong basis for safe handling procedures.[10][11]

Hazard Category Classification Precautionary Statements

Skin Corrosion/Irritation Category 2
H315: Causes skin irritation.

[10][11]

Eye Damage/Irritation Category 2A
H319: Causes serious eye

irritation.[10][11]

Target Organ Toxicity Category 3 (Respiratory)
H335: May cause respiratory

irritation.[10][11]

Handling Recommendations:

P261 & P271: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a

well-ventilated area.[10]

P280: Wear protective gloves, protective clothing, and eye/face protection.[10]

P302+P352: IF ON SKIN: Wash with plenty of water.[10]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

Conclusion
2-(3-Fluoro-5-nitrophenyl)acetic acid transcends its identity as a simple chemical reagent. It

is a highly strategic building block, engineered with key functional groups that empower

chemists to explore diverse chemical space efficiently. The confluence of a reactive carboxylic

acid, a reducible nitro group, and a bioisosteric fluorine atom provides a robust platform for the

synthesis of novel compounds in drug discovery and materials science. Understanding the
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intrinsic logic of its design—the "why" behind its structure—is fundamental to unlocking its full

potential in the laboratory.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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